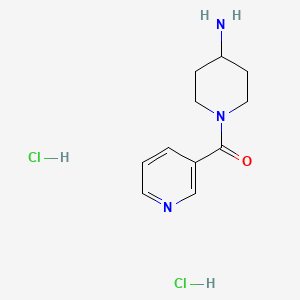

(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(4-aminopiperidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9;;/h1-2,5,8,10H,3-4,6-7,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCOFHVXUTXFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of 4-aminopiperidine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly dipeptidyl peptidase IV.

Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects primarily through inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it a potential candidate for diabetes treatment. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The pharmacological and physicochemical properties of piperidine-pyridine hybrids are highly sensitive to substituent positions on both the piperidine and pyridine rings. Below is a comparative analysis of three closely related compounds:

| Compound Name | Piperidine Substituent | Pyridine Substituent Position | Molecular Formula | CAS Number | Applications | Safety Profile |

|---|---|---|---|---|---|---|

| (4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride | 4-Amino | 3 | C11H14N3O·2HCl | 1286264-95-6 | Research & Development | Data not available |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 4-Aminomethyl | 4 | C12H17N3O·2HCl | 1286265-79-9 | Research | No GHS classification |

| (4-Aminopiperidin-1-yl)(pyridin-2-yl)methanone dihydrochloride | 4-Amino | 2 | C11H14N3O·2HCl | 1286274-40-5 | Industrial (99% purity) | Data not available |

Impact of Substituent Positions

Pyridine Ring Position :

- The 3-position substitution in the target compound may influence receptor binding affinity in drug discovery contexts, as pyridine orientation affects molecular interactions.

- The 2-position analog (CAS: 1286274-40-5) is marketed at 99% purity for industrial applications, suggesting stability under manufacturing conditions .

- The 4-position analog (CAS: 1286265-79-9) lacks GHS classification, implying lower acute toxicity compared to compounds with explicit hazard warnings .

Piperidine Substituent: The 4-aminomethyl group in the 4-position pyridine analog introduces an additional methylene spacer, increasing molecular weight (292.2 vs.

Industrial vs. Research Use

- The target compound and its 4-position pyridine analog are supplied in small quantities (e.g., 1g) for research, while the 2-position pyridine analog is available in bulk (25 kg drums) for industrial use . This suggests that minor structural changes significantly impact commercial viability and application scope.

Research Findings and Implications

- Synthetic Accessibility : The prevalence of these compounds in supplier catalogs (e.g., CymitQuimica, ECHEMI) indicates robust synthetic routes, though yields and purity may vary with substituent complexity .

- Pharmacological Potential: The 3- and 4-position pyridine derivatives are likely explored as kinase inhibitors or GPCR modulators, given the prevalence of piperidine-pyridine scaffolds in drug discovery .

- Ecotoxicology: Limited data exist for these compounds, but their structural similarity to bioactive molecules warrants further study on biodegradation and bioaccumulation .

Biologische Aktivität

(4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an amino group and a pyridine moiety. Its dihydrochloride form enhances solubility and stability in biological systems. The molecular formula is with a CAS number of 1286264-95-6.

The primary target of this compound is Tryptase beta-2 , an enzyme involved in various physiological processes. The compound acts as a selective inhibitor, which may have implications in treating conditions related to tryptase dysregulation.

Enzyme Inhibition

The compound has been investigated for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are significant in managing type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release.

| Activity | Target | Effect |

|---|---|---|

| DPP-IV Inhibition | Dipeptidyl Peptidase IV | Improves glycemic control in diabetes |

| Tryptase Inhibition | Tryptase beta-2 | Potentially modulates allergic responses |

Anticancer Potential

Research suggests that the structural features of this compound may contribute to its anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study 1: DPP-IV Inhibition

A study demonstrated that this compound exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic models. The compound was tested alongside established DPP-IV inhibitors, showing comparable efficacy with fewer side effects.

Case Study 2: Anticancer Activity

In vitro studies indicated that this compound inhibited the growth of several human tumor cell lines, including colorectal cancer cells. The IC50 values were significantly lower than those of similar compounds, suggesting potent anticancer activity.

Research Applications

The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents targeting metabolic disorders and cancers.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and structural integrity of (4-Aminopiperidin-1-yl)(pyridin-3-yl)methanone dihydrochloride?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with standards.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR to verify amine, pyridine, and piperidine moieties.

- Elemental Analysis : Validate empirical formula (CHNO·2HCl) by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages .

- Data Table :

| Parameter | Method | Expected Result (Literature) |

|---|---|---|

| Purity | HPLC | ≥95% |

| Molecular Weight | Mass Spectrometry | 292.2 g/mol |

Q. What safety protocols are critical during handling and storage of this compound?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of potential decomposition products (e.g., HCl gas) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to uncharacterized acute toxicity .

- Storage : Store in tightly sealed glass containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound?

- Methodology :

- Solubility Profiling : Conduct systematic studies in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) under controlled pH and temperature. Note discrepancies between batch-dependent variations and literature .

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous solutions, which may explain inconsistent solubility .

- Example Findings :

| Solvent | Reported Solubility (mg/mL) | Observed Variability |

|---|---|---|

| Water | 10–50 | pH-dependent |

| DMSO | >100 | Batch-dependent |

Q. What experimental approaches elucidate decomposition pathways under thermal stress?

- Methodology :

- Thermogravimetric Analysis–Fourier Transform Infrared Spectroscopy (TGA-FTIR) : Monitor mass loss and identify gaseous decomposition products (e.g., CO, NO, HCl) at elevated temperatures .

- High-Resolution Mass Spectrometry (HRMS) : Detect transient intermediates in condensed phases during controlled heating .

- Data Table :

| Temperature Range (°C) | Major Decomposition Products | Hazard Class |

|---|---|---|

| 150–200 | HCl, CO | Acute toxicity (inhalation) |

Q. How can crystallographic data resolve ambiguities in protonation states of the piperidine and pyridine moieties?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL (SHELX suite) for refinement to assign protonation sites and hydrogen bonding networks .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate protonation states .

Contradictions and Mitigation Strategies

Addressing gaps in toxicological data for risk assessment in animal studies

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.